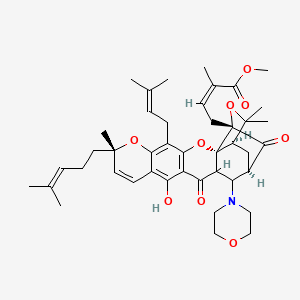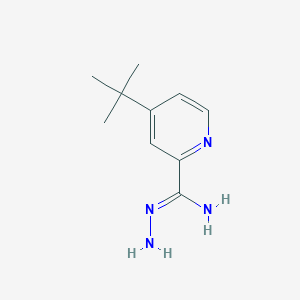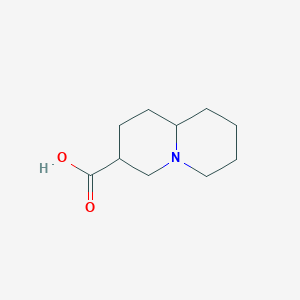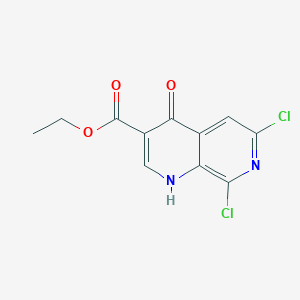
Methyl 4-(bromomethyl)picolinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(bromomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol . This compound is known for its unique structure, which includes a bromomethyl group attached to a picolinate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)picolinate hydrochloride typically involves the bromination of methyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the picolinate ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually conducted in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This process includes the initial preparation of methyl picolinate, followed by bromination and subsequent purification steps to obtain the final product. The industrial production methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(bromomethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted picolinates, oxo derivatives, and reduced methyl derivatives, depending on the type of reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(bromomethyl)picolinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Methyl 4-(bromomethyl)picolinate hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The picolinate moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl picolinate: Lacks the bromomethyl group and has different reactivity and applications.
4-Bromomethylpyridine: Similar structure but lacks the ester functionality, leading to different chemical properties.
Methyl 4-chloromethylpicolinate: Similar compound with a chlorine atom instead of a bromine atom, resulting in different reactivity and applications.
Uniqueness
Methyl 4-(bromomethyl)picolinate hydrochloride is unique due to the presence of both the bromomethyl and picolinate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H9BrClNO2 |
|---|---|
Molekulargewicht |
266.52 g/mol |
IUPAC-Name |
methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H |
InChI-Schlüssel |
KRBWAQDAULYJBA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=CC(=C1)CBr.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)




![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)

![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)


![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)


